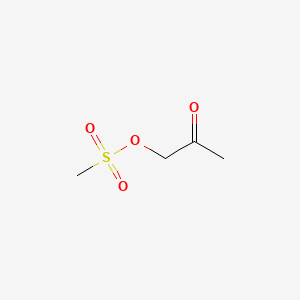
2-Propanone, 1-((methylsulfonyl)oxy)-
Overview
Description
“2-Propanone, 1-((methylsulfonyl)oxy)-” is a chemical compound with the molecular formula C4H8O4S. It is also known by other names such as Methoxyacetone, CH3COCH2OCH3, Methoxy-2-propanone, 1-Methoxyacetone, Methoxymethyl methyl ketone, 1-Methoxy-2-propanone, and 1-Methoxypropan-2-one .
Molecular Structure Analysis
The molecular structure of “2-Propanone, 1-((methylsulfonyl)oxy)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Propanone, 1-((methylsulfonyl)oxy)-” include a molecular weight of 136.17000, a density of 1.208g/cm3, a boiling point of 300.8ºC at 760mmHg, and a melting point of 48-52 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
2-Propanone, 1-((methylsulfonyl)oxy)-, and its derivatives are used in various synthesis processes due to their wide range of biological activities. They are particularly noted for their role as active agents in reactions such as 1,4-addition and electrocyclization, making them valuable in synthetic organic chemistry. A general protocol for the dehydrative synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide showcases their utility in creating vinylsulfones and vinylsulfonamides, compounds with significant enzyme inhibition capabilities (Kharkov University Bulletin Chemical Series, 2020).
Hydrolysis and Selective Removal
Research into the selective hydrolysis of methanesulfonate esters provides insights into removing residual 2-Propanone, 1-((methylsulfonyl)oxy)- derivatives from complex mixtures. This process is crucial for the purification of chemical compounds, especially in the context of reducing potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical preparations (Organic Process Research & Development, 2008).
Biotransformation and Metabolite Production
The application of biocatalysis in drug metabolism studies demonstrates the significance of 2-Propanone, 1-((methylsulfonyl)oxy)- derivatives. One study focused on LY451395, a potent potentiator of the AMPA receptors, highlighting the microbial-based biocatalytic system's ability to produce mammalian metabolites of the compound for further analysis (Drug Metabolism and Disposition, 2006).
Antibacterial Activities
Sulfone derivatives containing 1,3,4-oxadiazole moieties, which include 2-Propanone, 1-((methylsulfonyl)oxy)- derivatives, have shown promising antibacterial activities against rice bacterial leaf blight. These compounds not only combat the disease but also enhance plant resistance by stimulating increases in superoxide dismutase (SOD) and peroxidase (POD) activities (Molecules, 2015).
Safety And Hazards
Based on the Safety Data Sheet (SDS) for a similar compound, “2-Propanone,1,3-bis[(methylsulfonyl)oxy]-”, it is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, and it should be handled only in a well-ventilated area .
properties
IUPAC Name |
2-oxopropyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-4(5)3-8-9(2,6)7/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOKJDIGADHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178036 | |
| Record name | 2-Propanone, 1-((methylsulfonyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanone, 1-((methylsulfonyl)oxy)- | |
CAS RN |
23479-35-8 | |
| Record name | 2-Propanone, 1-((methylsulfonyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023479358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-((methylsulfonyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxopropyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

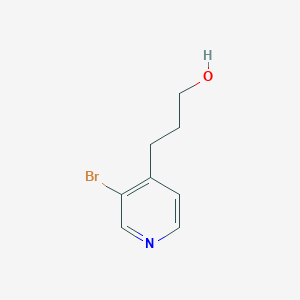
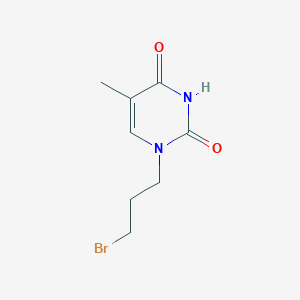
![1-Oxaspiro[4.5]decan-4-one](/img/structure/B3049992.png)
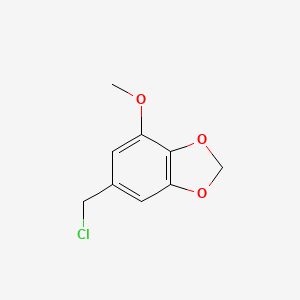

![(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B3049999.png)

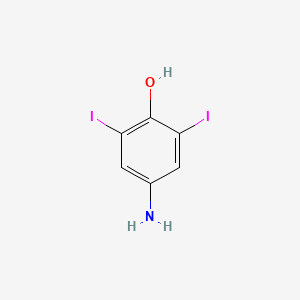
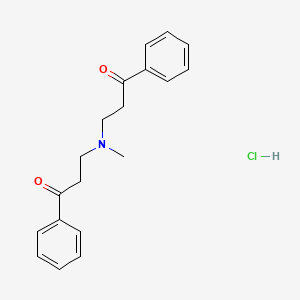


![Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B3050009.png)

